N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a complex small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a tetrahydroisoquinolinyl acetamide moiety with a 2-fluorophenylmethyl substituent.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5/c27-21-6-2-1-4-17(21)15-29-11-10-19-20(26(29)31)5-3-7-22(19)34-16-25(30)28-18-8-9-23-24(14-18)33-13-12-32-23/h1-9,14H,10-13,15-16H2,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPILQEPZLKMLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and tetrahydroisoquinoline intermediates. These intermediates are then coupled through a series of reactions, including acylation and etherification, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as targeting specific molecular pathways in disease treatment.
Industry: The compound’s properties could be utilized in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1: Anti-Inflammatory Activity of Benzodioxin Derivatives
Insights : The target compound’s acetamide linker and fluorophenyl group may enhance binding affinity or metabolic stability compared to simpler acetic acid derivatives.
Comparison with Antimicrobial and Antifungal Agents
Sulfonamide Derivatives
Sulfonamide-bearing benzodioxin compounds show variable antimicrobial effects:
- N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a): Active against Salmonella typhi, E. coli, and Bacillus subtilis but inactive against Staphylococcus aureus and Pseudomonas aeruginosa .
- 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l): Exhibited broad-spectrum antimicrobial activity with low hemolytic toxicity .
Table 2: Antimicrobial Activity of Benzodioxin Sulfonamides
| Compound Name | Target Pathogens | Key Finding | Reference |
|---|---|---|---|
| 5a | S. typhi, E. coli, B. subtilis | Moderate inhibition | |
| 7l | Broad-spectrum bacteria/fungi | High efficacy, low toxicity |
Insights: The target compound lacks a sulfonamide group but shares the benzodioxin core. Its tetrahydroisoquinolinyl moiety may confer distinct selectivity or potency against resistant strains, though this requires empirical validation.
Comparison with Enzyme Inhibitors
α-Glucosidase Inhibitors (Anti-Diabetic)
Acetamide derivatives with benzodioxin and sulfonamide groups exhibit moderate α-glucosidase inhibition:
- 7i and 7k (2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides): IC₅₀ values of 86.31 ± 0.11 μM and 81.12 ± 0.13 μM, respectively, vs. acarbose (37.38 ± 0.12 μM) .
Lipoxygenase Inhibitors
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. The synthetic route typically involves the formation of key intermediates that are subsequently modified to yield the final product. For instance, the synthesis often begins with the preparation of 2-bromo-N-(un/substituted phenyl)acetamides in a suitable solvent like DMF, followed by reactions with 2,3-dihydrobenzo[1,4]dioxin derivatives to form the desired acetamide structure .
Enzyme Inhibition
Research has highlighted the enzyme inhibitory potential of compounds containing benzodioxane and acetamide moieties. In particular, studies have shown that derivatives of this compound exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic disorders like Type 2 Diabetes Mellitus (T2DM) and neurodegenerative diseases like Alzheimer's Disease (AD) respectively .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. For instance, certain benzodioxane derivatives demonstrated broad-spectrum antibacterial activity against Gram-negative bacteria. The presence of specific substituents on the phenyl ring was found to enhance antimicrobial efficacy significantly .
Case Studies
Several case studies have explored the biological effects of structurally similar compounds. For example:
- A compound derived from a related benzodioxane structure exhibited promising anti-inflammatory and anticancer properties in vitro.
- Another study demonstrated that modifications in the side chains of benzodioxane derivatives could lead to improved potency against specific bacterial strains.
Research Findings
A summary of significant findings related to this compound is presented in Table 1.
| Activity | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of α-glucosidase and acetylcholinesterase observed. |
| Antimicrobial Activity | Broad-spectrum activity against Gram-negative bacteria; MIC values reported. |
| Therapeutic Potential | Promising results for T2DM and AD treatment; further studies recommended. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
